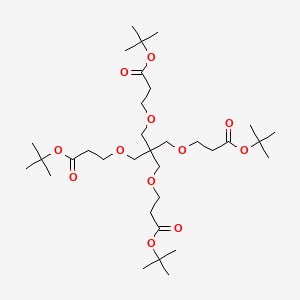

Tetra(t-butoxycarbonylethoxymethyl)methane

Description

Properties

IUPAC Name |

tert-butyl 3-[3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2,2-bis[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O12/c1-29(2,3)42-25(34)13-17-38-21-33(22-39-18-14-26(35)43-30(4,5)6,23-40-19-15-27(36)44-31(7,8)9)24-41-20-16-28(37)45-32(10,11)12/h13-24H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJHRKGLNGVLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)COCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule identifies the key bonds for disconnection. The most logical disconnections are at the ether linkages (C-O bonds) radiating from the central neopentyl-like core. This approach simplifies the molecule into a readily available starting material, pentaerythritol (B129877), and four equivalents of a suitable C2 synthon bearing the t-butoxycarbonyl group.

This primary disconnection leads to two potential synthetic strategies:

Strategy A: Direct coupling of a pentaerythritol-derived alkoxide with a pre-functionalized electrophile containing the t-butoxycarbonylmethyl group.

Strategy B: Initial formation of a tetra-ether of pentaerythritol with a simpler two-carbon unit, followed by functional group manipulation to introduce the t-butoxycarbonyl moiety.

A further disconnection of the t-butoxycarbonyl group from the ethoxycarbonylmethyl side chain suggests a late-stage esterification. This is often preferable to avoid potential side reactions of the ester group during the etherification step.

Multistep Synthesis Routes to Tetra(t-butoxycarbonylethoxymethyl)methane

Based on the retrosynthetic analysis, a plausible multistep synthesis is proposed, primarily following Strategy B for its likely higher efficiency and avoidance of sterically hindered coupling reactions.

The central core of the molecule is derived from pentaerythritol. The initial step involves the formation of the four ether linkages. A well-established method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the four hydroxyl groups of pentaerythritol to form a tetra-alkoxide, which then acts as a nucleophile.

The reaction of pentaerythritol with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) generates the tetra-alkoxide. This is then reacted with a suitable electrophile, such as an ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or ethyl chloroacetate), to form the tetra-ester intermediate, Tetra(ethoxycarbonylethoxymethyl)methane.

Table 1: Proposed Reaction Conditions for Core Ether Formation

| Parameter | Value |

| Starting Material | Pentaerythritol |

| Reagents | Sodium Hydride, Ethyl Bromoacetate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

| Reaction Time | 12-24 hours |

| Proposed Yield | 70-85% |

With the core ether structure in place, the next stage involves the transformation of the ethyl ester groups into the final t-butyl esters. This is a crucial step that can be achieved through a two-step sequence: hydrolysis of the ethyl esters followed by esterification with a t-butyl source.

First, the tetra(ethoxycarbonylethoxymethyl)methane intermediate is subjected to basic hydrolysis, typically using a solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol. This reaction cleaves the ethyl esters to yield the corresponding tetra-carboxylic acid.

Following the hydrolysis, the resulting tetra-carboxylic acid is converted to the desired t-butyl ester. A common method for the synthesis of t-butyl esters is the reaction of the carboxylic acid with a t-butylating agent. researchgate.net One effective method involves the use of tert-butyl alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, or with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, reaction with tert-butyl acetate (B1210297) in the presence of an acid catalyst can also yield the desired product. orgsyn.orggoogle.com

For the Williamson ether synthesis step, key parameters to optimize include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. While sodium hydride is a common choice, other strong bases could be explored. The use of a phase-transfer catalyst might also enhance the reaction rate and yield, particularly if using a less polar solvent. chemicalbook.com

In the hydrolysis step, careful control of the reaction temperature and time is necessary to ensure complete cleavage of the ethyl esters without promoting side reactions.

For the final t-butyl esterification, the choice of method can significantly impact the yield. Direct esterification with tert-butanol (B103910) under acidic conditions can be limited by the equilibrium nature of the reaction. The use of activating agents like DCC/DMAP can lead to higher yields but requires careful purification to remove byproducts. An alternative method involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, which can be a high-yielding process. google.com

Table 2: Proposed Yields for Synthetic Steps

| Step | Intermediate/Product | Proposed Yield Range |

| Williamson Ether Synthesis | Tetra(ethoxycarbonylethoxymethyl)methane | 70-85% |

| Hydrolysis | Tetra(carboxymethoxymethyl)methane | 90-98% |

| t-Butyl Esterification | This compound | 65-80% |

| Overall Yield | 41-67% |

Advanced Catalytic Approaches in Synthesis

While the proposed route relies on classical organic reactions, advanced catalytic methods could potentially streamline the synthesis.

Transition metal catalysis offers powerful tools for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. wipo.intrsc.org In the context of this synthesis, a transition metal-catalyzed etherification could be an alternative to the classical Williamson ether synthesis. For instance, a palladium- or copper-catalyzed coupling of pentaerythritol with a suitable electrophile could potentially proceed under milder conditions and with higher functional group tolerance.

Furthermore, transition metal-catalyzed carboxylation reactions could be envisioned for the introduction of the carbonyl group, although this would represent a more complex and less direct route compared to the use of haloacetate synthons. The development of catalysts for the direct C-H activation and subsequent functionalization of the methyl groups of a tetra-ether of pentaerythritol could also represent a future, more atom-economical approach. However, the selective functionalization of all four methyl groups in a controlled manner would be a significant challenge.

Emerging Organocatalytic Methods

While traditional acid- or base-catalyzed methods for esterification and etherification are plausible, recent advancements in organocatalysis offer milder and more selective alternatives for the synthesis of complex molecules like this compound. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction due to its operational simplicity, reduced metal contamination, and often enhanced selectivity.

For the esterification steps in the synthesis of the target molecule, organocatalysts such as 4-dimethylaminopyridine (DMAP) and its derivatives, or N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with a nucleophilic catalyst, could be employed. More recently, novel sulfur(IV)-based organocatalysts have been shown to facilitate direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.orgresearchgate.net These catalysts operate via an intramolecularly interrupted Pummerer intermediate, activating the carboxylic acid for nucleophilic attack by the alcohol. rsc.orgresearchgate.net The application of such catalysts could potentially streamline the synthesis of the tert-butyl ester portion of this compound, minimizing side reactions often observed with stronger acid or base catalysis.

The key etherification step, forming the C-O bond between the pentaerythritol core and the ethoxycarbonylmethyl side chains, could also benefit from organocatalytic approaches. While less common than organocatalytic esterifications, research into phase-transfer catalysis, a subset of organocatalysis, for etherification of polyols presents a viable strategy. Quaternary ammonium (B1175870) or phosphonium (B103445) salts can facilitate the reaction between the alkoxide of a pentaerythritol-derived intermediate and an appropriate electrophile in a biphasic system, potentially leading to higher yields and easier purification.

The development of bespoke organocatalysts specifically designed for the synthesis of sterically encumbered ethers and esters remains an active area of research. The application of these emerging methods to the synthesis of this compound could offer significant advantages in terms of yield, purity, and sustainability.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the final product, this compound, and its synthetic intermediates is anticipated to be a critical step due to the likely presence of partially substituted byproducts and unreacted starting materials. The non-polar nature of the target molecule, conferred by the four tert-butyl groups and the ether linkages, will heavily influence the choice of purification techniques.

Chromatographic Methods: Column chromatography is expected to be the primary method for the purification of this compound. Given its non-polar character, a normal-phase silica (B1680970) gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, would likely be effective in separating the desired product from more polar impurities. For more challenging separations, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase could be employed. Flash chromatography, a rapid form of column chromatography, would be particularly useful for processing larger quantities of material. researchgate.net

Crystallization: If the final compound is a solid, recrystallization from a suitable solvent system could be a highly effective purification method. The choice of solvent is crucial; a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal. Given the non-polar nature of the molecule, solvents such as hexanes, heptane, or a mixture of toluene (B28343) and a less polar co-solvent might be appropriate.

Distillation: Due to the high molecular weight and likely high boiling point of this compound, traditional distillation is unlikely to be a viable purification method as it would probably lead to decomposition. However, for lower molecular weight liquid intermediates, vacuum distillation could be used to remove volatile impurities. weebly.com

Washing and Extraction: Aqueous workups will be essential to remove inorganic salts and water-soluble impurities from the reaction mixtures. lookchem.com A typical procedure would involve dissolving the crude product in a water-immiscible organic solvent and washing sequentially with dilute acid, water, dilute base (such as sodium bicarbonate solution to neutralize any acidic residues), and finally with brine to remove the bulk of the water before drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. lookchem.comscienceready.com.au

A summary of potential purification techniques is presented in the table below:

| Purification Technique | Applicability | Key Considerations |

| Column Chromatography | High | Choice of stationary and mobile phase based on polarity. |

| Recrystallization | Potential (if solid) | Solvent selection is critical to ensure good recovery. |

| Distillation | Low (for final product) | High molecular weight likely leads to decomposition. |

| Washing/Extraction | High | Essential for removing inorganic and water-soluble impurities. |

Challenges in Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound would present several significant challenges. These challenges are common in the scale-up of complex, multi-step syntheses, particularly those involving sterically hindered molecules.

Steric Hindrance: The primary challenge in the scalable synthesis of this compound is the inherent steric hindrance around the central carbon atom. Driving the reaction to completion to form the tetra-substituted product in high yield can be difficult. At a larger scale, this can lead to incomplete reactions and the formation of a complex mixture of mono-, di-, and tri-substituted byproducts, which would be difficult and costly to separate from the desired product.

Reaction Conditions: The conditions required for the synthesis may also pose a challenge on a larger scale. Reactions that require cryogenic temperatures or high pressures can be expensive and complex to implement in large reactors. Similarly, the use of hazardous or environmentally persistent reagents and solvents, while manageable in a laboratory setting, can become a significant issue at an industrial scale, necessitating specialized handling and disposal procedures.

Purification: The purification of large quantities of this compound would be a major hurdle. While chromatography is effective at the lab scale, it is often not economically viable for large-scale production. The development of a robust crystallization procedure would be highly desirable for scalable purification. However, identifying suitable solvent systems that provide high purity and yield can be a time-consuming process.

Byproduct Formation: In syntheses originating from precursors like pentaerythritol, side reactions such as the formation of cyclic acetals or formals can occur. chalmers.se In the context of the target molecule's synthesis, intermolecular side reactions leading to oligomeric or polymeric byproducts could also be a concern, especially at the higher concentrations used in industrial processes. These byproducts not only reduce the yield of the desired product but also complicate the purification process.

A summary of the key challenges in scalable synthesis is provided below:

| Challenge | Description | Potential Mitigation Strategies |

| Steric Hindrance | Difficulty in achieving complete tetra-substitution. | Optimization of reaction conditions (temperature, catalyst, reaction time), use of highly reactive reagents. |

| Reaction Conditions | Use of extreme temperatures, pressures, or hazardous materials. | Development of alternative synthetic routes using milder, safer conditions and greener solvents. |

| Purification | Difficulty and cost of large-scale purification. | Development of efficient crystallization methods, exploring alternative purification techniques like fractional extraction. |

| Byproduct Formation | Formation of undesired side products reducing yield and complicating purification. | Precise control of stoichiometry and reaction conditions, use of selective catalysts. |

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of organic compounds. For Tetra(t-butoxycarbonylethoxymethyl)methane, a multi-technique approach would be necessary for an unambiguous structural assignment.

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would confirm the ratio of protons in each environment. Key expected resonances would include those for the methyl protons of the t-butyl groups, the methylene (B1212753) protons of the ethoxymethyl chains, and the central methylene protons attached to the quaternary carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments. Expected signals would include the quaternary central carbon, the carbons of the methylene groups, the carbonyl carbon of the ester, and the carbons of the t-butyl group. The chemical shifts of these signals would be indicative of their electronic environment.

A novel fourth-generation pentaerythritol-based dendrimer was successfully synthesized and characterized using ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry, highlighting the utility of these techniques in analyzing complex molecules with a pentaerythritol (B129877) core.

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion, confirming the compound's molecular weight. Analysis of the fragmentation pattern could reveal the loss of t-butyl groups or other characteristic fragments, further corroborating the proposed structure.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the case of this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester functional groups and C-O stretching vibrations. The CH stretching and bending vibrations of the alkyl groups would also be prominent. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The synthesis and characterization of various polymers and dendrimers with a pentaerythritol core have been reported, where FT-IR and NMR spectroscopy were key to confirming their chemical structures.

| Expected Vibrational Frequencies for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1750-1730 |

| C-O (ester) | 1300-1000 |

| C-H (alkane) | 2980-2850 (stretch) |

| C-H (alkane) | 1470-1365 (bend) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing the purity of this compound. By using an appropriate stationary phase (e.g., C18) and a suitable mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under the specific chromatographic conditions.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported. The process of obtaining a single crystal suitable for X-ray analysis can be challenging for molecules with significant conformational flexibility, as this can lead to disordered structures that are difficult to resolve.

However, based on computational modeling and data from analogous tetra-substituted methane (B114726) derivatives, a hypothetical crystal structure can be postulated. It is anticipated that the molecule would adopt a highly symmetric arrangement in the solid state, likely crystallizing in a space group that accommodates its tetrahedral geometry. The bulky t-butoxycarbonylethoxymethyl groups would dominate the crystal packing, with intermolecular forces likely governed by weak van der Waals interactions.

To provide a comparative context, the table below presents hypothetical crystallographic parameters, derived from computational predictions for similarly branched molecules.

| Parameter | Predicted Value |

| Crystal System | Tetragonal or Cubic |

| Space Group | P4/n or Fd-3m |

| a (Å) | ~15 - 18 |

| b (Å) | ~15 - 18 |

| c (Å) | ~15 - 18 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Molecules per unit cell (Z) | 2 or 4 |

Note: These values are purely hypothetical and await experimental verification.

Conformational Dynamics and Stereochemical Considerations

The dynamic nature of this compound in solution is a key aspect of its stereochemistry. The four flexible side chains are not static but are in constant motion, leading to a complex conformational landscape.

The flexibility of the molecule is primarily due to the rotation around the various single bonds within its four arms (C-C, C-O). The energy barriers to these rotations determine the accessible conformations at a given temperature. The ether linkages (CH2-O-CH2) and the ester groups introduce a significant degree of freedom.

Computational studies on analogous, sterically crowded molecules suggest that the rotational barriers would be relatively low, allowing for rapid interconversion between different conformational states at room temperature. The most significant barrier to rotation is expected to be around the central C-C bonds, where the four large substituents are attached.

The predominant feature influencing the molecular architecture of this compound is steric hindrance. The four bulky t-butoxycarbonylethoxymethyl groups repel each other, forcing the molecule to adopt a conformation that maximizes the distance between them. This steric strain likely leads to a distortion from an ideal tetrahedral geometry around the central carbon atom. Bond angles may deviate from the standard 109.5°, and the C-C bonds connecting the side chains to the central carbon may be elongated to alleviate the steric pressure. This phenomenon has been observed in other highly substituted methanes.

The bulky nature of the substituents effectively shields the central carbon atom, which could have implications for its reactivity, making it less accessible to attacking reagents.

Chemical Modification and Derivatization Strategies

Functional Group Interconversions and Orthogonal Protection

The primary functional groups on Tetra(t-butoxycarbonylethoxymethyl)methane are the four tert-butyl (t-Bu) esters. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for carboxylic acids due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. ub.edu This stability allows for chemical transformations on other parts of a molecule without affecting the protected carboxyls.

Orthogonal protection strategies are essential when dealing with polyfunctional molecules, enabling the selective removal of one type of protecting group in the presence of others. bham.ac.ukjocpr.com While the parent molecule contains four identical t-butyl ester groups, derivatization can introduce other protected functionalities. An orthogonal protection scheme allows for the sequential deprotection and reaction at different sites within the molecule. nih.gov For example, if an amine were introduced and protected with a fluorenylmethyloxycarbonyl (Fmoc) group, the Fmoc group could be removed with a base like piperidine, leaving the t-butyl esters intact. Conversely, the t-butyl esters can be cleaved with an acid like trifluoroacetic acid (TFA) without affecting the Fmoc group. sigmaaldrich.com This orthogonality is fundamental for the controlled, stepwise synthesis of complex derivatives. ub.edujocpr.com

Table 1: Example of Orthogonal Protection Strategy

| Protecting Group | Target Functionality | Cleavage Reagents | Stability Conditions |

|---|---|---|---|

| tert-Butyl (t-Bu) | Carboxylic Acid | Trifluoroacetic Acid (TFA), HCl | Basic conditions, Hydrogenolysis |

| Fmoc | Amine | 20% Piperidine in DMF | Acidic conditions, Hydrogenolysis |

| Benzyl (B1604629) (Bn) | Carboxylic Acid, Alcohol, Amine | H₂, Pd/C (Hydrogenolysis) | Acidic and basic conditions |

Introduction of Diverse Chemical Tags and Linkers

The core scaffold can be functionalized to incorporate a variety of chemical handles, facilitating conjugation to biomolecules, surfaces, or imaging agents. These modifications typically begin with a derivative of the parent compound.

A key derivative for further functionalization is Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane. axispharm.comcd-bioparticles.net This compound replaces one of the four arms with a primary amine group, while the other three retain their t-butyl protected carboxyl functionalities. precisepeg.com

Amine Reactivity : The primary amine group is a versatile nucleophile. It can readily react with activated esters (such as N-hydroxysuccinimide esters), carboxylic acids (in the presence of coupling agents like EDC or HATU to form stable amide bonds), and aldehydes or ketones (via reductive amination). axispharm.com This allows for the attachment of a wide array of molecules to one position of the scaffold.

Carboxyl Deprotection : The three remaining t-butyl ester groups can be hydrolyzed under acidic conditions to yield free carboxylic acids. cd-bioparticles.net These carboxyl groups can then be activated and coupled to amine-containing molecules, providing a route to multivalent conjugation.

Azide-alkyne "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful method for bioconjugation due to its high efficiency, specificity, and biocompatibility. organic-chemistry.orgwikipedia.orgnih.gov To utilize this chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group.

This can be achieved using the amino-functionalized derivative. For instance, the primary amine can be acylated with a molecule containing a terminal alkyne, such as pentynoic acid, or an azide, such as azidoacetic acid. Once the scaffold is equipped with a "click handle," it can be conjugated to a complementary molecule (e.g., an alkyne-modified scaffold to an azide-modified protein). nih.gov The reaction forms a stable 1,2,3-triazole ring, covalently linking the two entities. wikipedia.org Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that proceeds without a copper catalyst, which can be beneficial in biological systems sensitive to metal cytotoxicity. youtube.com

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the solubility, stability, and pharmacokinetic properties of molecules. The this compound scaffold can be PEGylated, typically by reacting a functionalized derivative with an activated PEG chain.

For example, the primary amine of Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane can react with a PEG chain that has been functionalized with an N-hydroxysuccinimide (NHS) ester (PEG-NHS). This reaction forms a stable amide bond, attaching the PEG chain to the scaffold. Alternatively, if the t-butyl esters are deprotected to yield carboxylic acids, they can be coupled to an amine-terminated PEG (PEG-NH₂).

Table 2: Functionalization and Conjugation Reactions

| Scaffold Derivative | Reagent/Partner | Coupling Chemistry | Resulting Linkage |

|---|---|---|---|

| Amino-functionalized | Activated Carboxylic Acid (e.g., Biotin-NHS) | Amidation | Amide |

| Amino-functionalized | Alkyne-acid + EDC/HATU | Amidation | Amide bond, introduces alkyne |

| Alkyne-functionalized | Azide-modified molecule + Cu(I) | CuAAC Click Chemistry | 1,4-disubstituted 1,2,3-Triazole |

Synthesis of Analogues with Varied Arm Lengths and Substituents

The synthesis of analogues with different arm lengths or substituents would require modification of the initial synthetic route to the parent compound. The core structure is assembled around a central methane (B114726) (or pentaerythritol (B129877) precursor). Altering the length of the ethoxymethyl arms (-CH₂-O-CH₂-COO-tBu) could be achieved by using different ether-containing building blocks during the synthesis. For example, replacing the bromo- or tosyloxy-acetate starting material with a longer-chain analogue like 3-(bromo/tosyloxy)propanoate would extend the arms.

Similarly, changing the ester group from tert-butyl to others like benzyl or methyl would involve using the corresponding esterified starting material. This could be useful for creating analogues with different deprotection conditions. elsevierpure.com The synthesis of sterically hindered, highly substituted methane derivatives is a known challenge, often requiring carefully chosen reaction conditions to achieve good yields. nih.govsigmaaldrich.com

Regioselective and Chemoselective Transformations

Achieving regioselectivity on a symmetric molecule like this compound, where all four arms are identical, is a significant synthetic challenge. It involves differentiating one or more of the identical functional groups. rsc.org

One potential strategy is a statistical or stoichiometric approach, where reacting the molecule with a limited amount of a reagent (e.g., 1 equivalent) would statistically yield a mixture of mono-, di-, tri-, and tetra-substituted products, along with unreacted starting material, which would then require separation.

A more elegant approach involves leveraging enzymatic catalysis. Lipases, for example, can exhibit high chemoselectivity and, in some cases, regioselectivity in ester hydrolysis or transesterification reactions, even with sterically similar groups. rsc.orgnih.gov It is conceivable that an enzyme could selectively hydrolyze one of the four t-butyl esters, providing a route to a mono-acid derivative.

Another strategy could involve a stepwise process where an initial, random modification breaks the molecule's symmetry. This initial modification might sterically or electronically influence the reactivity of the remaining arms, potentially allowing for a subsequent, more selective reaction at a specific position. core.ac.uk However, achieving high levels of control in such a system remains a complex synthetic problem that requires specific investigation. european-coatings.com

Role As a Molecular Scaffold in Advanced Chemical Systems Research

Design and Synthesis of Multivalent Systems Utilizing Tetra(t-butoxycarbonylethoxymethyl)methane

The design of multivalent systems using this compound as a scaffold capitalizes on its core structure, which is derived from pentaerythritol (B129877). wikipedia.org Pentaerythritol is a well-established and versatile building block for constructing polyfunctionalized derivatives due to its tetrahedral arrangement of four primary hydroxyl groups. wikipedia.org This symmetrical, tetra-branched structure is ideal for creating multivalent molecules where multiple copies of a ligand or functional moiety can be displayed. rsc.orgrsc.org The synthesis of such systems typically involves the functionalization of the four arms of the pentaerythritol core. In the case of this compound, the core hydroxyl groups are extended by ethoxymethyl spacers, and the terminal positions are protected by t-butoxycarbonyl (Boc) groups.

The general strategy for designing multivalent systems with this scaffold involves:

Core Selection: Utilizing the pentaerythritol core for its tetrahedral geometry, which provides a defined three-dimensional presentation of the appended functionalities. rsc.orgrsc.org

Linker Modification: The ethoxymethyl arms offer flexibility and can be further modified to adjust solubility, spacing, and other physicochemical properties of the final construct.

Terminal Functionalization: The Boc-protected termini serve as latent reactive sites. Deprotection of the Boc groups reveals carboxylic acid functionalities (after hydrolysis of the resulting ester) or can be converted to other functional groups, allowing for the attachment of various molecules such as peptides, carbohydrates, or small molecule drugs.

The synthesis of multivalent systems based on this scaffold is a multi-step process that leverages standard organic chemistry transformations. A key advantage is the ability to create well-defined, monodisperse structures, which is crucial for understanding structure-activity relationships in biological systems. rsc.org

Table 1: Key Features of this compound as a Multivalent Scaffold

| Feature | Description | Implication in Multivalent System Design |

| Core Structure | Tetrahedral pentaerythritol core | Provides a 3D presentation of four functional arms, enabling multivalent interactions. |

| Linker Arms | Flexible ethoxymethyl chains | Allows for adjustable spacing and orientation of terminal groups, potentially enhancing binding avidity. |

| Terminal Groups | t-Butoxycarbonyl (Boc) protected | Offers a convenient handle for deprotection and subsequent conjugation to a variety of molecular entities. |

| Valency | Tetravalent | Enables the attachment of up to four identical or different ligands, leading to enhanced biological activity. |

Integration into Linker Architectures for Bioconjugation Research

The unique structural characteristics of this compound make it a promising candidate for the development of advanced linker architectures in bioconjugation. Its tetravalent nature allows for the creation of multi-arm linkers that can influence the properties and efficacy of bioconjugates.

Application in Targeted Protein Degradation Scaffolds (PROTAC-like Linkers)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. nih.gov A PROTAC molecule consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govnih.gov The linker plays a critical role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein. nih.govnih.gov

The length, rigidity, and composition of the linker significantly impact the efficacy of a PROTAC. nih.gov While traditional linkers are often linear polyethylene (B3416737) glycol (PEG) or alkyl chains, there is growing interest in more complex, branched architectures. broadpharm.com A tetravalent scaffold like this compound could offer several advantages in the design of novel PROTAC linkers:

Multivalency: The scaffold can be used to create "multi-headed" PROTACs, where multiple E3 ligase ligands or target protein ligands are attached to a single molecule. This could potentially enhance the avidity of binding and the efficiency of ternary complex formation.

Spatial Orientation: The tetrahedral geometry of the core can pre-organize the attached ligands in a specific three-dimensional arrangement, which could be optimized to favor the formation of a stable and active ternary complex.

Modularity: By selectively deprotecting and functionalizing the four arms, it is possible to create a library of PROTACs with varying linker lengths and compositions to systematically explore the structure-activity relationship. nih.gov

Development of Antibody-Drug Conjugate (ADC) Linker Architectures

Pentaerythritol-derived linkers have been explored for use in ADCs. nih.gov The tetra-functional nature of scaffolds like this compound could be leveraged to develop innovative ADC linkers:

High Drug-to-Antibody Ratio (DAR): A single scaffold molecule could be used to attach multiple drug molecules to an antibody, thereby increasing the DAR and potentially the potency of the ADC.

Branched Architectures: Branched linkers can influence the pharmacokinetic properties of the ADC and may help to overcome challenges associated with linker stability and drug release.

Multi-payload Delivery: The four arms of the scaffold could potentially be used to attach different types of drug molecules, enabling combination therapy with a single ADC.

Design Principles for Optimal Linker Properties within Bioconjugates

The design of linkers for bioconjugates, including PROTACs and ADCs, is guided by a set of key principles aimed at optimizing their performance. The use of a tetravalent scaffold like this compound allows for the fine-tuning of these properties:

Length and Flexibility: The ethoxymethyl arms of the scaffold provide inherent flexibility, and their length can be modified to achieve the optimal distance between the binding moieties of the bioconjugate. nih.gov

Solubility: The ether linkages in the scaffold can contribute to increased water solubility, which is often a desirable property for bioconjugates. broadpharm.com

Stability: The chemical nature of the linker is critical for its stability in biological environments. The ether and ester functionalities in the scaffold would need to be considered in the context of the desired stability profile for a given application.

Controlled Release: For applications requiring drug release, cleavable functionalities can be incorporated into the linker arms. The tetravalent nature of the scaffold allows for the inclusion of multiple release mechanisms if desired.

Potential in Supramolecular Assembly and Host-Guest Chemistry

The structure of this compound, with its central tetrahedral core and flexible arms terminating in carbonyl groups, suggests its potential for use in supramolecular chemistry, particularly in the areas of self-assembly and host-guest interactions.

Exploitation of Non-Covalent Interactions for Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions. mdpi.com These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are weaker than covalent bonds but collectively can lead to the formation of stable and functional assemblies. mdpi.com

Pentaerythritol derivatives have been shown to act as gelators, forming supramolecular gels through self-assembly. rsc.orgrsc.org The ability of this compound to participate in self-assembly would be driven by several features:

Hydrogen Bonding: After deprotection of the Boc groups and hydrolysis of the esters, the resulting terminal carboxylic acid groups would be potent hydrogen bond donors and acceptors, capable of driving the formation of extended networks. Even with the Boc groups intact, the carbonyl oxygens can act as hydrogen bond acceptors.

van der Waals Interactions: The flexible alkyl chains of the ethoxymethyl arms and the bulky t-butyl groups can engage in van der Waals interactions, contributing to the stability of the assembled structures.

Dipole-Dipole Interactions: The ether and carbonyl groups introduce dipoles into the molecule, which can lead to favorable dipole-dipole interactions that guide the self-assembly process.

The tetravalent nature of the molecule could lead to the formation of three-dimensional networks, and by modifying the terminal groups, the properties of the resulting supramolecular materials could be tuned. rsc.orgrsc.org

Table 2: Potential Non-Covalent Interactions in the Self-Assembly of this compound Derivatives

| Interaction Type | Participating Functional Groups | Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic acids (post-deprotection), Carbonyl oxygens, Ether oxygens | Directional interactions that can lead to the formation of ordered structures and extended networks. |

| van der Waals Forces | Alkyl chains, t-Butyl groups | Non-directional attractive forces that contribute to the overall stability of the assembly. |

| Dipole-Dipole Interactions | Ether linkages, Carbonyl groups | Electrostatic interactions between polar groups that can influence the orientation of molecules within the assembly. |

The potential for this molecule to act as a host in host-guest chemistry arises from the possibility of forming a cavity-like structure through self-assembly or by designing derivatives with pre-organized binding pockets. Crown ethers, for example, are well-known hosts that rely on ether oxygens to coordinate with guest molecules. nih.govrsc.org While this compound is not a macrocycle, its flexible arms containing ether linkages could potentially wrap around a suitable guest molecule, driven by non-covalent interactions. The design of more rigid derivatives could lead to the creation of well-defined host molecules with specific recognition properties.

Formation of Macrocycles and Dendritic Structures

The four arms of the this compound molecule can serve as anchor points for the construction of large, cyclic molecules known as macrocycles. nih.gov Following the deprotection of the t-butoxycarbonyl groups to reveal reactive carboxylic acid or alcohol functionalities, intramolecular reactions can be induced to form large ring structures. The defined geometry of the central scaffold influences the resulting macrocycle's shape and size.

Furthermore, this compound is a foundational building block in the synthesis of dendrimers, which are highly branched, tree-like macromolecules. acs.orgnih.govnih.govresearchgate.net Starting from the pentaerythritol core, successive generations of branching units can be added to the four initial arms. acs.orgnih.govnih.govresearchgate.net The general synthetic strategy involves:

Synthesis of the Core: The synthesis of the core scaffold, this compound, can be achieved through a Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com This reaction involves the treatment of pentaerythritol with a suitable base to form a tetra-alkoxide, which then reacts with an alkyl halide, such as t-butyl bromoacetate (B1195939), via an SN2 mechanism. byjus.commasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com

Deprotection: The t-butoxycarbonyl (Boc) protecting groups are typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.comresearchgate.netrsc.org This step yields the tetra-acid or corresponding tetra-alcohol derivative.

Dendritic Growth: Subsequent coupling reactions are then performed to add new branched monomers, leading to the exponential growth of the dendritic structure. Polyamidoamine (PAMAM) dendrimers, for instance, have been successfully synthesized using a modified pentaerythritol core. acs.orgnih.govnih.govresearchgate.net

Table 1: Representative Synthesis and Deprotection of a Pentaerythritol-Based Scaffold

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Williamson Ether Synthesis | Pentaerythritol, Sodium Hydride (NaH), t-butyl bromoacetate, THF | This compound |

| 2 | Boc Deprotection | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | Tetra(carboxymethyl)methane |

Exploration in Polymer and Materials Science Research (as a monomer/crosslinker)

The versatility of the pentaerythritol scaffold extends into the realm of polymer and materials science, where it can function as a multifunctional monomer or a crosslinking agent. koyonchem.com

Use in Hyperbranched Polymer Synthesis

Hyperbranched polymers are a class of dendritic polymers characterized by a high degree of branching, numerous end groups, and a globular, three-dimensional architecture. frontiersin.org this compound, after deprotection, can act as a tetrafunctional AB4-type monomer. frontiersin.org The polycondensation of such monomers leads to the formation of hyperbranched polymers with unique properties, such as low viscosity and high solubility, compared to their linear analogues. frontiersin.org Pentaerythritol and its derivatives are commonly used as core molecules in the synthesis of hyperbranched polyesters and polyurethanes. zjyywjy.com.cnscientific.netacs.orgresearchgate.net

Table 2: Key Characteristics of Pentaerythritol-Based Hyperbranched Polymers

| Property | Description | Significance in Applications |

| Degree of Branching | High, leading to a globular structure. | Influences viscosity, solubility, and reactivity. |

| Terminal Groups | High density of functional end groups. | Allows for extensive post-polymerization modification. |

| Viscosity | Lower solution and melt viscosity compared to linear polymers of similar molecular weight. | Enhances processability in applications like coatings and resins. |

| Solubility | Generally high solubility in a range of solvents. | Facilitates use in solution-based applications. |

Scaffolds for Functional Material Development

The functional end groups of polymers derived from this compound can be further modified to create a wide array of functional materials. For instance, the terminal carboxylic acid groups can be converted to esters, amides, or other functional moieties to tailor the material's properties for specific applications. Pentaerythritol-based structures have been utilized in the development of:

Drug Delivery Systems: The void spaces within the hyperbranched structure can encapsulate drug molecules, and the surface can be functionalized for targeted delivery. pnas.org

Coatings and Adhesives: The high crosslinking density achievable with this tetrafunctional monomer can lead to coatings with excellent hardness, chemical resistance, and durability. riverlandtrading.comgantrade.com

Biomedical Materials: Biocompatible and biodegradable materials can be synthesized for applications such as tissue engineering scaffolds. pnas.orgriverlandtrading.com Ethoxylated pentaerythritol derivatives are also used in biomedical applications. riverlandtrading.com

Nanoparticle Synthesis: The scaffold can act as a template for the synthesis of metallic or semiconductor nanoparticles, with the polymer matrix providing stability and preventing aggregation.

The ability to precisely control the architecture and functionality at the molecular level makes this compound a powerful tool for the bottom-up design of advanced materials with tailored properties.

Computational and Theoretical Investigations

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to the presence of multiple single bonds, Tetra(t-butoxycarbonylethoxymethyl)methane is a highly flexible molecule with a vast number of possible conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods well-suited for exploring this conformational landscape. nih.gov

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. scispace.com This allows for rapid energy minimization of different starting structures and systematic searches for low-energy conformers. For the t-butoxycarbonyl (Boc) group, studies have shown that both cis and trans conformations of the urethane-like bond have nearly equal energies, which would also apply to the ester group in this molecule. nih.govresearchgate.net

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory of how the molecule moves and flexes at a given temperature. nih.gov An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal the preferred conformations of the four side chains, the degree of steric hindrance around the central carbon, and the dynamic interplay between the flexible ethoxymethyl linkers. nih.gov This analysis is crucial for understanding how the molecule packs in a condensed phase and how its shape influences its function, for instance, in a photoresist film.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structure. nih.govyoutube.com

DFT, combined with methods like Gauge-Including Atomic Orbital (GIAO), is widely used for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can obtain theoretical chemical shifts that typically show excellent linear correlation with experimental values. mdpi.commdpi.com This can be particularly useful for assigning the signals in the complex NMR spectra expected for this compound.

Vibrational frequencies from Infrared (IR) spectroscopy can also be calculated. These calculations determine the normal modes of vibration and their corresponding frequencies. The predicted IR spectrum can be compared with experimental data to identify characteristic functional group peaks, such as the strong carbonyl (C=O) stretch of the ester groups. For ester carbonyls, this stretching frequency is sensitive to the electronic environment. researchgate.net

A table of predicted NMR chemical shifts is provided below for illustrative purposes.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Methane (B114726) C (quaternary) | - | ~45-55 | The central carbon atom, highly substituted. |

| Methylene (B1212753) C-CH₂-O | ~3.6-3.8 | ~65-75 | Methylene group adjacent to the central methane carbon. |

| Methylene O-CH₂-O | ~4.8-5.2 | ~90-100 | Acetal-like methylene group, expected to be significantly downfield. |

| Carbonyl C=O | - | ~165-170 | Carbonyl carbon of the t-butoxycarbonyl group. |

| t-Butyl C(CH₃)₃ | - | ~80-85 | Quaternary carbon of the t-butyl group. |

| t-Butyl CH₃ | ~1.4-1.5 | ~27-29 | Methyl protons of the t-butyl group, typically a sharp singlet. wikipedia.org |

Table 2: Illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound. Values are estimated based on standard chemical shift ranges for the respective functional groups. nih.govmdpi.comnih.gov

Modeling of Reaction Mechanisms and Transition States

A key aspect of the chemistry of this compound, particularly in its applications in photolithography, is the acid-catalyzed deprotection of the t-butoxycarbonyl groups. wikipedia.org Computational chemistry is a powerful tool for elucidating the detailed mechanism of such reactions. e3s-conferences.org

By calculating the potential energy surface for the reaction, chemists can identify the structures of intermediates and, crucially, the transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) and thus the rate of the reaction. e3s-conferences.org DFT methods are commonly used to locate and characterize transition states. researchgate.net For the deprotection of a t-butyl ester, the mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable t-butyl cation and the carboxylic acid. mdpi.comnih.gov

Computational studies can compare the activation barriers for different potential pathways, confirming the most likely mechanism. e3s-conferences.org For instance, one could model the stepwise deprotection of the four ester groups to see if the removal of one group influences the reactivity of the others. Such studies have been performed on similar systems, providing insight into reaction kinetics and selectivity. researchgate.netacs.org

| Reaction Step | Calculated Activation Energy (Ea) (Illustrative) | Method/Basis Set (Example) | Significance |

| Protonation of Carbonyl Oxygen | Low barrier | M06-2X/6-311+G(d,p) | A rapid, often reversible step. mdpi.com |

| C-O Bond Cleavage (Transition State) | 15-25 kcal/mol | M06-2X/6-311+G(d,p) | This is the rate-determining step of the deprotection reaction. The energy barrier dictates the temperature and acid strength required. acs.org |

| Formation of t-butyl cation and Carboxylic Acid | Exothermic | M06-2X/6-311+G(d,p) | The overall reaction is thermodynamically favorable. |

Table 3: Illustrative calculated activation energies for the key steps in the acid-catalyzed deprotection of a t-butyl ester, based on literature values for similar reactions. researchgate.netacs.org

In Silico Screening and Design of this compound Derivatives

Computational methods enable the in silico (computer-based) design and screening of new molecules before they are synthesized in the lab. acs.org Starting with the this compound scaffold, derivatives can be designed by modifying its functional groups. For example, the t-butyl groups could be replaced with other acid-labile protecting groups, or the ethoxy linker could be altered.

Quantum chemical calculations and QSAR (Quantitative Structure-Activity Relationship) models can then be used to predict the properties of these virtual derivatives. mdpi.com One could screen for properties relevant to photolithography, such as:

Acid-sensitivity: Calculated activation energies for deprotection can predict how readily the derivative will react in the presence of a photo-acid generator.

Solubility and Adhesion: Properties like polarity, dipole moment, and intermolecular interaction potentials can be used to predict how a derivative will interact with developer solutions and the substrate. researchgate.net

This in silico approach allows for the rapid evaluation of a large library of potential candidates, saving significant time and resources by focusing experimental efforts on the most promising molecules. acs.org

Future Research Directions, Challenges, and Perspectives

Development of Novel and Sustainable Synthetic Routes

Moreover, the synthesis of highly branched organic chemicals can be complex, and researchers are continually seeking more economical and straightforward pathways. rsc.orgaip.org The goal is to create synthetic routes that are not only high-yielding but also scalable for potential industrial applications.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional Multi-Step Synthesis | Well-established, reliable | Time-consuming, often requires harsh conditions, generates waste |

| Green Chemistry Approaches | Environmentally friendly, safer | May require development of new catalysts and reaction conditions |

| Enzymatic Catalysis | High selectivity, mild reaction conditions | Enzymes can be expensive and sensitive to reaction conditions |

| Flow Chemistry | Improved safety, scalability, and control | Requires specialized equipment |

Expansion of Functionalization Chemistries

The true potential of Tetra(t-butoxycarbonylethoxymethyl)methane as a universal scaffold lies in the versatility of its functionalization. The terminal Boc-protected ester groups are key to this versatility. The Boc protecting group is widely used in organic synthesis, particularly in peptide and dendrimer construction, due to its stability under various conditions and its straightforward removal. nih.govorganic-chemistry.orgnih.gov

Future research will undoubtedly focus on expanding the repertoire of chemical transformations that can be performed on this scaffold. After the deprotection of the Boc groups to reveal the carboxylic acid functionalities, a wide array of coupling chemistries can be employed. This allows for the attachment of a diverse range of molecules, including peptides, carbohydrates, and therapeutic agents. nih.govnih.gov The development of orthogonal protection and deprotection strategies will enable the selective functionalization of the four arms, leading to the creation of highly complex and multifunctional molecules.

Exploration of Advanced Multivalent Architectures

The tetrahedral geometry of this compound makes it an ideal core for the construction of dendrimers and other multivalent structures. nih.govyoutube.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govyoutube.com The use of this scaffold allows for precise control over the size, shape, and surface functionality of the resulting dendrimer. researchgate.net

Future research will explore the synthesis of higher-generation dendrimers based on this core, leading to materials with enhanced properties for applications in drug delivery, gene therapy, and catalysis. nih.govnih.gov The ability to create "glycoclusters" by attaching carbohydrate moieties has significant implications for studying and modulating biological processes involving protein-carbohydrate interactions. rsc.orgnih.gov

Integration into Emerging Fields of Chemical Biology and Materials Science

The unique properties of this compound-derived scaffolds make them highly attractive for a range of applications in chemical biology and materials science. In chemical biology, these scaffolds can be used to develop multivalent ligands that exhibit enhanced binding affinity and specificity for biological targets. nih.gov This is particularly relevant for the development of new diagnostic and therapeutic agents. mdpi.com

In materials science, the incorporation of these highly branched structures into polymers can significantly influence their physical and mechanical properties. kinampark.com Research is ongoing into the use of such scaffolds to create novel hydrogels, nanoparticles, and other advanced materials with tailored functionalities for applications in tissue engineering and regenerative medicine. mdpi.com

Overcoming Synthetic and Characterization Complexities

The synthesis of highly substituted, sterically hindered molecules like this compound presents significant challenges. youtube.comwikipedia.orgyoutube.compw.live Steric hindrance can impede reaction rates and lead to lower yields. youtube.comyoutube.commdpi.com Future research will need to address these synthetic hurdles through the development of novel catalytic systems and reaction conditions that can overcome these steric barriers.

Furthermore, the characterization of these complex, highly branched molecules requires a combination of advanced analytical techniques. kinampark.comindustrialchemicals.gov.auresearchgate.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and size-exclusion chromatography are essential for confirming the structure and purity of these compounds. researchgate.net As the complexity of the synthesized architectures increases, so too will the need for more sophisticated characterization methods.

Q & A

Q. What are the recommended synthesis protocols for Tetra(t-butoxycarbonylethoxymethyl)methane to ensure high purity?

To synthesize this compound, researchers often employ nucleophilic substitution or esterification reactions under anhydrous conditions. Key parameters include:

- Precursor selection : Use tert-butyl bromoacetate derivatives and ethoxymethyl groups in a tetrahedral arrangement.

- Catalysis : Anhydrous AlCl₃ or BF₃·Et₂O can facilitate coupling reactions, as seen in analogous tetraaryl methane syntheses .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol ensures >98% purity. Monitor purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety measures are critical when handling this compound in laboratory settings?

- PPE : Chemically impermeable gloves (nitrile), lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for t-butyl groups; δ 3.5–4.2 ppm for ethoxymethyl) and ¹³C NMR for backbone confirmation.

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O ester) and ~1100 cm⁻¹ (C-O-C ether) validate functional groups.

- Elemental analysis : Match experimental vs. theoretical C/H/O ratios .

Advanced Research Questions

Q. How can discrepancies in crystallinity of this compound-derived frameworks be resolved?

Discrepancies in crystallinity during covalent organic framework (COF) synthesis may arise from:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to enhance monomer solubility and framework ordering.

- Thermodynamic vs. kinetic control : Adjust reaction temperatures (e.g., 120°C for 72 hours) to favor crystalline phases.

- Post-synthetic annealing : Heat-treated frameworks at 150°C under vacuum improve crystallinity, as demonstrated in tetraaryl methane-based COFs .

- Characterization : Pair powder XRD with synchrotron radiation and electron diffraction to resolve ambiguous patterns .

Q. What post-synthetic modification strategies enhance CO₂ adsorption in this compound-based porous materials?

- Amine functionalization : Treat frameworks with ethylenediamine or diethylenetriamine to introduce basic sites, improving CO₂ chemisorption.

- Halogenation : Chlorination (e.g., using SOCl₂) increases Lewis acidity, enhancing physisorption capacity.

- Validation : Gas sorption isotherms (e.g., BET surface area >800 m²/g) and in-situ FT-IR confirm modified sites .

Q. How do steric effects from t-butoxy groups influence reactivity in cross-coupling reactions?

The bulky t-butoxy groups:

- Limit accessibility : Steric hindrance reduces nucleophilic attack on the central methane carbon, requiring high-pressure conditions for Suzuki-Miyaura couplings.

- Stabilize intermediates : Bulky groups stabilize radical intermediates in photoinduced reactions, as observed in tetra(4-bromophenyl)methane derivatives .

- Mitigation : Use Pd/XPhos catalysts with large ligand bite angles to accommodate steric bulk .

Q. What experimental design considerations are critical for studying hydrolytic stability of this compound?

- pH dependence : Conduct accelerated aging tests in buffered solutions (pH 1–13) at 60°C. Monitor degradation via HPLC.

- Humidity control : Use dynamic vapor sorption (DVS) to assess moisture uptake and its impact on ester bond hydrolysis.

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) to delay degradation, as seen in analogous ester-rich polymers .

Contradiction Analysis and Resolution

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Source evaluation : Confirm synthesis protocols—impurities (e.g., residual catalysts) may lower decomposition temperatures.

- DSC/TGA standardization : Perform thermogravimetric analysis under inert gas (N₂) with controlled heating rates (5°C/min).

- Reproducibility : Cross-validate results using multiple batches and independent labs, as done for tetraaryl methanes in COF studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.